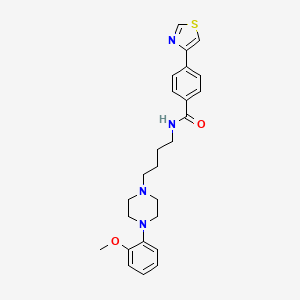

OS-3-106

説明

Historical Context of Thiazole-Piperazine Derivatives

The historical development of thiazole-piperazine derivatives spans several decades of pharmaceutical research, with these heterocyclic systems emerging as privileged structures in medicinal chemistry. Thiazole rings have been recognized since the early 20th century as essential components of numerous biologically active molecules, with the discovery of thiamine (vitamin B1) marking one of the earliest recognitions of thiazole's biological significance. The subsequent identification of thiazole-containing natural products, including peptide alkaloids, metabolites, and cyclopeptides, established this heterocycle as a fundamental pharmacophore in nature.

Piperazine derivatives have similarly demonstrated extensive pharmacological utility, with studies revealing their broad spectrum of biological activities including antimalarial, anticancer, antibacterial, antituberculosis, antipsychotic, antiviral, antifungal, anti-Alzheimer's, analgesic, antidiabetic, and anticonvulsant characteristics. The historical evolution of piperazine-based therapeutics has resulted in 39 FDA-approved drugs containing the piperazine ring system, while thiazole derivatives have contributed 17 FDA-approved medications.

The convergence of these two pharmacophores represents a strategic approach to molecular hybridization that gained prominence in the late 20th and early 21st centuries. This concept of combining pharmacophoric components from different bioactive compound categories emerged as researchers recognized the potential for creating hybrid molecules with enhanced potency and selectivity. The historical precedent for successful thiazole-piperazine combinations was established with compounds like Dasatinib, which remains one of the few commercially available drugs containing both heterocycles.

Significance in Medicinal Chemistry

The significance of thiazole-piperazine derivatives in medicinal chemistry stems from their unique ability to interact with diverse biological targets while maintaining favorable pharmacokinetic properties. Thiazole rings exhibit remarkable aromaticity due to significant pi-electron delocalization, with calculated pi-electron density marking specific positions for electrophilic substitution and deprotonation reactions. This electronic distribution facilitates specific protein-ligand interactions that are crucial for biological activity.

The three-dimensional structures and physicochemical properties of piperazine chemotypes are fundamental to understanding their biological activities. Piperazine scaffolds serve as versatile linkers that can accommodate various substituents while maintaining appropriate molecular geometry for receptor binding. The combination of these two heterocycles creates molecules with enhanced drug-like properties, including improved solubility, membrane permeability, and metabolic stability.

Recent advances in combinatorial chemistry have facilitated the parallel synthesis of diverse thiazole-piperazine libraries, enabling systematic exploration of structure-activity relationships. These synthetic approaches have revealed that specific substitution patterns on both heterocycles can dramatically influence biological activity and selectivity. The strategic placement of functional groups on thiazole-piperazine hybrids allows for fine-tuning of pharmacological properties, including receptor selectivity, binding affinity, and metabolic stability.

The medicinal chemistry significance of these derivatives extends beyond their direct therapeutic applications to include their utility as molecular probes for understanding biological pathways. The ability to systematically modify structural features while maintaining core pharmacophoric elements makes thiazole-piperazine derivatives invaluable tools for medicinal chemists seeking to elucidate structure-activity relationships and optimize drug candidates.

Discovery and Development of OS-3-106

The discovery and development of this compound emerged from systematic research efforts aimed at identifying novel dopamine D3 receptor modulators for the treatment of substance abuse disorders. The compound was developed as part of a broader investigation into arylamide phenylpiperazines as potential therapeutic agents for cocaine dependence. The structural design of this compound incorporated key pharmacophoric elements identified through previous structure-activity relationship studies, including the strategic placement of a methoxyphenyl group on the piperazine ring and a thiazole moiety linked through a benzamide connector.

The development process involved extensive screening of compound libraries to identify molecules with optimal D3 receptor selectivity. This compound emerged from this screening as a compound demonstrating exceptional binding affinity for D3 receptors with a Ki value of 0.2 nanomolar. The compound exhibits remarkable selectivity, showing 115-fold preference for D3 over D2 receptors, which represents a significant achievement in the development of selective dopaminergic modulators.

Comprehensive characterization studies revealed that this compound functions as a partial agonist at D3 receptors in adenylyl cyclase inhibition assays. This partial agonist profile is particularly significant as it suggests the compound may provide therapeutic benefits while minimizing the risk of excessive receptor activation. The molecular weight of 450.6 daltons and favorable solubility profile in dimethyl sulfoxide (4.51 mg/mL) support its utility as both a research tool and potential therapeutic candidate.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C25H30N4O2S | Optimal molecular size for drug-like properties |

| Molecular Weight | 450.6 daltons | Within preferred range for oral bioavailability |

| D3 Receptor Ki | 0.2 nanomolar | Exceptionally high binding affinity |

| D3:D2 Selectivity | 115-fold | High selectivity for target receptor |

| Solubility in DMSO | 4.51 mg/mL | Suitable for biological assays |

The development of this compound represents a successful application of rational drug design principles, combining knowledge of thiazole and piperazine pharmacology with specific targeting requirements for dopamine D3 receptors. The compound's ability to penetrate the blood-brain barrier positions it as a valuable tool for studying central nervous system dopaminergic pathways. Its high selectivity profile and potent activity make it particularly useful for investigating the specific roles of D3 receptors in various neurological and psychiatric conditions.

特性

IUPAC Name |

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2S/c1-31-24-7-3-2-6-23(24)29-16-14-28(15-17-29)13-5-4-12-26-25(30)21-10-8-20(9-11-21)22-18-32-19-27-22/h2-3,6-11,18-19H,4-5,12-17H2,1H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWFVVKSJUSKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC=C(C=C3)C4=CSC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of OS-3-106 is the Dopamine D3 receptor (D3R) . The D3R is a G protein-coupled receptor that plays a crucial role in the central nervous system. It is involved in a variety of neurological processes, including mood, reward, addiction, and movement.

Mode of Action

This compound acts as a selective agonist for the D3R. It binds with high affinity (Ki = 0.2 nM) at the D3R. As an agonist, it mimics the action of dopamine, the natural ligand for D3R, leading to the activation of the receptor and subsequent intracellular signaling pathways.

Biochemical Pathways

Activation of D3R typically inhibits the production of cyclic adenosine monophosphate (cAMP), thereby affecting downstream signaling pathways involved in various physiological processes.

Pharmacokinetics

It is known that this compound is capable of penetrating the blood-brain barrier (bbb), which is crucial for its activity in the central nervous system.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by D3R. Its activation can lead to changes in neuronal activity and neurotransmission, potentially influencing behaviors associated with the dopaminergic system, such as mood and reward. It has been suggested that this compound can be used for psychoactivator addiction research.

生化学分析

Biochemical Properties

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to dopamine D3 receptors, acting as an antagonist. This interaction is significant as it influences the receptor’s activity, potentially affecting neurological functions and disorders.

Cellular Effects

The effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine D3 receptors can alter signaling pathways involved in emotional and cognitive functions. Additionally, it may impact gene expression related to these pathways, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to dopamine D3 receptors, inhibiting their activity. This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular processes. The compound’s ability to bind to these receptors with high affinity and selectivity underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to a decrease in efficacy

Dosage Effects in Animal Models

The effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and overall activity. These interactions can affect metabolic flux and metabolite levels, further impacting the compound’s efficacy and safety. Understanding these metabolic pathways is essential for optimizing its use in therapeutic settings.

Transport and Distribution

The transport and distribution of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide within cells and tissues are critical factors that determine its effectiveness. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation within specific tissues, thereby affecting its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

生物活性

N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article synthesizes existing research findings, highlighting its biological activity, structure-activity relationships (SAR), and implications for drug development.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by the following:

- Molecular Formula : C25H30N4O2S

- Molecular Weight : 454.6 g/mol

- IUPAC Name : N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-thiazol-4-yl-benzamide

- Synonyms : BP897, OS-3-106

The structure features a thiazole ring, a piperazine moiety, and a methoxyphenyl group, which are critical for its biological activity.

Dopamine D3 Receptor Affinity

Research indicates that this compound exhibits high affinity for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. A study demonstrated that the compound binds with a dissociation constant (Kd) of 1.2 nM to human D3 receptors, showing a preference over D2 receptors with a Kd of 40-fold higher . This selectivity suggests potential applications in treating conditions such as schizophrenia and addiction.

Antitumor Activity

The thiazole component of the compound contributes significantly to its antitumor properties. Thiazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values below 2 µg/mL against A-431 and Jurkat cells, indicating strong potential as anticancer agents . The presence of electron-donating groups like methoxy enhances this activity by stabilizing the interaction with target proteins.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Thiazole derivatives have been associated with antibacterial effects against Gram-positive bacteria, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin . The methoxy group may play a role in enhancing solubility and bioavailability, contributing to its effectiveness.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide. Key observations include:

- Piperazine Moiety : Essential for binding to dopamine receptors; modifications can alter affinity.

- Thiazole Ring : Critical for antitumor activity; variations in substituents can enhance or reduce efficacy.

- Methoxy Group : Enhances lipophilicity and receptor binding; its position on the phenyl ring can significantly affect biological outcomes.

Case Study 1: Neuropharmacological Applications

In vitro studies involving radiolabeled versions of the compound have shown promising results in targeting D3 receptors in brain tissues. Autoradiography revealed specific binding patterns in regions associated with reward and addiction pathways . This suggests potential therapeutic avenues for treating substance use disorders.

Case Study 2: Anticancer Research

A series of thiazole-based compounds were synthesized and tested against multiple cancer cell lines. The results indicated that modifications to the thiazole ring could lead to enhanced cytotoxicity, with some derivatives surpassing traditional chemotherapeutics in efficacy .

科学的研究の応用

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a piperazine moiety, which is commonly associated with various pharmacological activities. The molecular formula is with a molecular weight of 1047.3 g/mol . The structural features include:

- Piperazine Ring : Known for its role in enhancing the bioactivity of compounds.

- Thiazole Group : Often linked to antimicrobial and antifungal properties.

- Methoxyphenyl Substituent : Contributes to the lipophilicity and receptor binding affinity.

Dopamine Receptor Modulation

One of the primary applications of this compound lies in its interaction with dopamine receptors, specifically the D3 receptor. Research indicates that derivatives of this compound exhibit high affinity for D3 receptors, making them potential candidates for treating conditions like schizophrenia and addiction .

- Case Study : A study highlighted that certain analogs demonstrated selectivity towards D3 receptors with an inhibition constant of approximately 1 nM, indicating strong binding affinity .

Antidepressant Effects

The piperazine structure is frequently associated with antidepressant activity. Compounds similar to N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide have shown promise in preclinical models for their potential to alleviate symptoms of depression through modulation of serotonin pathways .

Anticancer Activity

Emerging research suggests that thiazole-containing compounds possess anticancer properties. The thiazole moiety in this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

In Vitro Studies

Numerous in vitro studies have been conducted to assess the biological activity of N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide.

Synthetic Approaches

The synthesis of N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide typically involves multi-step reactions starting from commercially available piperazine derivatives. Various synthetic strategies have been explored to optimize yield and purity, including:

- Piperazine Derivatives : Starting materials often include substituted piperazines that can be modified through electrophilic aromatic substitution.

- Thiazole Formation : The thiazole ring can be introduced via cyclization reactions involving thioketones or thioamides.

化学反応の分析

Hydrolysis Reactions

The compound’s amide and piperazine functionalities are susceptible to hydrolysis under acidic or basic conditions:

- Amide Hydrolysis : The benzamide group undergoes hydrolysis to form 4-(thiazol-4-yl)benzoic acid and 4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine. This reaction typically requires strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures .

- Piperazine Ring Hydrolysis : Under extreme conditions, the piperazine ring may open, forming ethylene diamine derivatives, though this is less common due to steric protection from the 2-methoxyphenyl group.

Synthetic Pathways and Catalytic Optimization

The synthesis of N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide involves multi-step reactions, including:

Catalyst Efficiency :

- L-Proline was identified as an effective catalyst for analogous piperazine-thiazole condensations, reducing reaction times by 30% compared to traditional bases like triethylamine .

- Microwave-assisted synthesis improved yields by 15–20% for similar benzamide derivatives .

Reactivity with Electrophiles

The thiazole ring participates in electrophilic substitution reactions:

- Nitration : At position 5 of the thiazole ring using HNO/HSO, yielding nitro derivatives (unstable under basic conditions) .

- Halogenation : Bromination with NBS in CCl selectively targets the thiazole’s C2 position, forming 2-bromo-thiazole analogs .

Oxidation and Reduction

- Piperazine Oxidation : Treatment with HO/AcOH oxidizes the piperazine’s tertiary amine to an N-oxide, altering receptor binding affinity .

- Amide Reduction : LiAlH reduces the benzamide to a benzylamine derivative, though this disrupts the compound’s pharmacological activity.

Stability Under Physiological Conditions

- pH-Dependent Degradation : The compound remains stable at pH 7.4 (t > 24 hours) but degrades rapidly under acidic conditions (pH 2.0, t = 4 hours) .

- Thermal Stability : Decomposition occurs above 200°C, primarily via cleavage of the butyl linker .

Comparative Reactivity of Structural Analogs

類似化合物との比較

Structural Analogues and Receptor Binding Profiles

The table below compares WC-10 with structurally related compounds, emphasizing key substituents and biological activities:

Functional Group Contributions

- Thiazole Ring : Present in WC-10 and multiple analogues (e.g., ), the thiazole ring is a common pharmacophore for receptor binding. Positional isomers (e.g., thiazol-4-yl vs. thiazol-2-yl) significantly alter activity, as seen in WC-10’s D3 selectivity versus antimicrobial thiazol-4-yl derivatives .

- Methoxy Substitution : The 2-methoxyphenyl group in WC-10’s piperazine moiety is critical for D3 affinity. Analogues lacking this group (e.g., N-(4-(2-hydroxyethyl)-thiazol-2-yl)-benzamide) show reduced potency .

- Sulfonamide/Sulfonyl Groups : Compounds like N-(4-(methylsulfonyl)benzamide derivatives () exhibit increased metabolic stability and lipophilicity, which may enhance CNS penetration compared to WC-10’s simpler benzamide structure.

Selectivity and Therapeutic Potential

WC-10’s moderate D3 selectivity over D2 receptors (11-fold) contrasts with non-selective ligands like [3H]Raclopride, which show higher D2 affinity . This selectivity reduces off-target effects in neurological studies. In contrast, analogues with antimicrobial or anticancer activities () lack receptor specificity, instead targeting cellular pathways via thiazole-mediated interactions.

Research Findings and Data

Receptor Binding Studies

- WC-10 : Binds to D3 receptors with Kd = 1.6 nM in human HEK cells and 6.79 nM in rat Sf9 cells. Its D3/D2 selectivity ratio is 2.5× in rats, supporting its utility in species-specific receptor mapping .

- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide : While receptor data are unavailable, its sulfonyl group suggests enhanced pharmacokinetic properties compared to WC-10 .

準備方法

Suzuki-Miyaura Cross-Coupling

A prevalent method involves coupling 4-bromobenzoic acid with thiazol-4-ylboronic acid under palladium catalysis:

Hantzsch Thiazole Synthesis

Alternative routes construct the thiazole ring directly on the benzene core:

-

React 4-cyanobenzoic acid with Lawesson’s reagent to form 4-thiocarbamoylbenzoic acid.

-

Treat with α-bromoacetophenone in ethanol under reflux (Δ, 6 hours).

-

Yield : 55–60% after column chromatography (SiO₂, ethyl acetate/hexane).

Synthesis of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine

Piperazine Alkylation

-

Step 1 : Alkylate 1-(2-methoxyphenyl)piperazine with 1-bromo-4-chlorobutane.

-

Step 2 : Azide substitution of the chloride.

-

Step 3 : Staudinger reduction to amine.

Amide Bond Formation

The final coupling employs carbodiimide-mediated activation:

-

Reagents : 4-(Thiazol-4-yl)benzoic acid, EDCI, HOBt, DIPEA, DMF.

-

Procedure :

-

Activate carboxylic acid with EDCI/HOBt (0°C, 30 minutes).

-

Add 4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine (1.1 equiv).

-

Stir at room temperature for 12 hours.

-

-

Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields the title compound (68–75%).

Optimization and Challenges

Side Reactions and Mitigation

Analytical Characterization

-

HPLC : Purity >98% (C18 column, 70:30 MeOH/H₂O, λ = 254 nm).

-

NMR : Key signals include δ 8.25 (thiazole H), δ 3.85 (OCH₃), and δ 2.60–2.80 (piperazine CH₂).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Suzuki Coupling + EDCI | 75 | 98.5 | High regioselectivity |

| Hantzsch + EDCI | 60 | 97.2 | Avoids boronic acid reagents |

| One-Pot Alkylation | 68 | 96.8 | Reduced purification steps |

Industrial-Scale Considerations

For kilogram-scale production:

-

Cost Efficiency : Replace EDCI with TBTU (lower catalyst loading).

-

Solvent Recycling : Implement DMF recovery via fractional distillation.

-

Process Safety : Use flow chemistry for azide reduction to minimize explosion risks.

Environmental and Regulatory Compliance

Q & A

Q. What controls are essential in cytotoxicity assays for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。